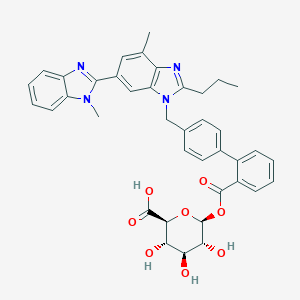

Telmisartan glucuronide

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBUBSULFIXAR-QQPFWGBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H38N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043598 |

Source

|

| Record name | Telmisartan glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250780-40-6 |

Source

|

| Record name | Telmisartan glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmisartan glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELMISARTAN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Telmisartan Glucuronide

Foreword: The Metabolite as a Critical Endpoint in Drug Development

In modern pharmacology, the journey of a drug molecule through the body is as critical as its initial interaction with a therapeutic target. Telmisartan, a potent and widely prescribed angiotensin II receptor blocker (ARB) for managing hypertension, is no exception.[1] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate. The biotransformation of a parent drug into its metabolites can significantly alter its pharmacokinetics, duration of action, and potential for toxicity. Therefore, the comprehensive characterization of major metabolites is not merely an academic exercise; it is a cornerstone of regulatory science and drug safety assessment. This guide provides a detailed, field-proven methodology for the complete structure elucidation of telmisartan's principal metabolite: telmisartan 1-O-acyl glucuronide. We will explore the causality behind the analytical strategies, the inherent challenges posed by this class of conjugates, and the multi-technique approach required for unambiguous structural confirmation.

The Metabolic Pathway: From Parent Drug to Acyl Glucuronide

Telmisartan is primarily metabolized in the liver and other tissues via conjugation.[2][3] Unlike many pharmaceuticals, it does not undergo significant metabolism by the cytochrome P450 enzyme system.[1] Instead, its main metabolic route is glucuronidation, a Phase II detoxification process.

The carboxylic acid moiety of telmisartan serves as a handle for conjugation with D-glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A3 identified as a key contributor.[4] This process attaches a hydrophilic sugar molecule, forming a pharmacologically inactive acyl glucuronide, which is then readily excreted, primarily in the bile.[1][2] This metabolite, telmisartan 1-O-acyl glucuronide, is the only major metabolite identified in human plasma and accounts for the vast majority of the drug-related material found in bile.[1][2]

Caption: Metabolic pathway of telmisartan to its acyl glucuronide conjugate.

The Analytical Challenge: Instability and Isomerization of Acyl Glucuronides

The structure elucidation of telmisartan glucuronide is complicated by a chemical property inherent to all acyl glucuronides: intramolecular acyl migration. The ester linkage at the anomeric C-1 position of the glucuronic acid moiety is susceptible to nucleophilic attack by the adjacent hydroxyl groups at C-2, C-3, and C-4.[5][6] This process, which occurs under physiological or even mild basic/neutral aqueous conditions, results in the formation of a complex mixture of positional isomers (2-O, 3-O, and 4-O-acylglucuronides).[5]

This isomerization presents a significant analytical hurdle:

-

Method Development: Chromatographic methods must be capable of resolving these closely related isomers.

-

Sample Integrity: Samples must be handled under specific conditions (e.g., acidic pH, low temperature) to minimize isomerization post-collection.[6]

-

Structural Ambiguity: The presence of multiple isomers can confound spectral interpretation if not properly separated and characterized.

Interestingly, studies have shown that telmisartan 1-O-acyl glucuronide is among the most stable acyl glucuronides reported, with a degradation half-life of 26 hours in a pH 7.4 buffer, compared to just 0.5 hours for diclofenac acyl glucuronide.[5] This relative stability is advantageous but does not eliminate the need for careful analytical design.

A Validated Workflow for Structure Elucidation

A definitive structure elucidation requires a multi-pronged analytical approach that progresses from detection and identification to unambiguous structural confirmation. The workflow integrates high-performance liquid chromatography (HPLC) for separation with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for characterization.

Caption: Integrated workflow for telmisartan glucuronide structure elucidation.

Step 1: Isolation and Purification from Biological Matrices

The first crucial step is to isolate the metabolite in sufficient purity and quantity for spectroscopic analysis.

-

Source Selection: Bile is the preferred matrix for isolation due to the high concentration of the metabolite, as telmisartan glucuronide is a major component of biliary radioactivity after administration.[2] In vitro systems, such as incubations with human liver microsomes, can also be used to generate the metabolite.

-

Extraction: Solid-phase extraction (SPE) is a robust choice for cleaning up the complex biological matrix and concentrating the analyte of interest.

-

Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is the definitive tool for purification.

Experimental Protocol: HPLC Purification

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is standard for this type of molecule.[7]

-

Mobile Phase: A gradient elution is necessary to separate the metabolite from endogenous matrix components and the parent drug. A typical system would involve:

-

Mobile Phase A: Water with a pH-modifying acid (e.g., 0.1% formic acid or acetic acid) to ensure the stability of the acyl glucuronide.

-

Mobile Phase B: Acetonitrile or methanol.[8]

-

-

Gradient: A shallow gradient from low to high organic content (e.g., 10% to 90% B over 30 minutes).

-

Detection: UV detection is used to monitor the elution. The chromatogram should be monitored to collect the peak corresponding to the metabolite.

-

Fraction Collection: Collect the eluent corresponding to the target peak. Multiple injections may be required to accumulate enough material for NMR analysis. The collected fractions are then typically lyophilized.

Step 2: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the first piece of structural evidence by confirming the molecular weight and the nature of the conjugate. LC-MS/MS is the technique of choice.[6][9]

-

Causality: The primary goal here is to confirm that a glucuronic acid moiety (mass = 176.032 Da) has been added to the parent telmisartan molecule (MW = 514.237 Da).

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is ideal.

Experimental Protocol: LC-MS/MS Analysis

-

Ionization: ESI in positive ion mode is typically used, as the basic nitrogen atoms in the benzimidazole rings of telmisartan are readily protonated.

-

MS1 Scan (Full Scan): The instrument scans for all ions. The protonated molecular ion [M+H]⁺ for telmisartan glucuronide is expected at an m/z of approximately 691.27. High-resolution measurement allows for the calculation of the elemental formula, providing strong evidence for the identity.

-

MS2 Scan (Product Ion Scan): The key experiment involves selecting the [M+H]⁺ ion at m/z 691.27 for collision-induced dissociation (CID). The most characteristic fragmentation is the neutral loss of the glucuronic acid moiety (176 Da). This results in a prominent product ion at m/z 515.24, corresponding to the protonated telmisartan aglycone. This "parent-to-fragment" transition is diagnostic for a glucuronide conjugate.

| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Key MS/MS Fragment (m/z) |

| Telmisartan | C₃₃H₃₀N₄O₂ | 514.2369 | 515.2447 | - |

| Telmisartan Glucuronide | C₃₉H₃₈N₄O₈ | 690.2690 | 691.2768 | 515.2447 ([M+H-176]⁺) |

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms what has been added, NMR confirms precisely where it has been added. It is the only technique that can provide unequivocal proof of the 1-O-acyl linkage and distinguish it from other isomers.

-

Causality: The goal is to find a correlation through space between atoms on the glucuronic acid ring and the carboxyl group of telmisartan.

-

Key Experiments: A suite of 1D and 2D NMR experiments is required.

-

¹H NMR: Identifies all protons. The key signal is the anomeric proton (H-1') of the glucuronic acid moiety, which will appear as a doublet downfield due to the electron-withdrawing nature of the ester linkage.

-

¹³C NMR: Identifies all carbons. The carbonyl carbon of the newly formed ester bond is a critical diagnostic signal.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. The unambiguous proof of the 1-O-acyl structure is a clear cross-peak between the anomeric proton (H-1') of the glucuronic acid and the carboxyl carbon of telmisartan. This single correlation definitively establishes the connectivity.

-

Expected Diagnostic NMR Correlations for Telmisartan 1-O-Acyl Glucuronide

| Experiment | Correlating Nuclei | Structural Confirmation |

| HMBC | H-1' (Glucuronic Acid) to C=O (Telmisartan Carboxyl) | Unambiguously confirms the 1-O-acyl linkage. |

| HSQC | H-1' to C-1' | Confirms the assignment of the anomeric proton and carbon. |

| COSY | H-1' to H-2' | Establishes the proton connectivity within the sugar ring. |

Conclusion: Synthesizing the Evidence

The structure elucidation of telmisartan glucuronide is a systematic process that relies on the synergistic power of modern analytical techniques. The journey begins with efficient isolation from a complex biological environment using liquid chromatography. High-resolution mass spectrometry then provides the initial, compelling evidence of glucuronidation by confirming the molecular formula and identifying the characteristic neutral loss of the sugar moiety. Finally, multi-dimensional NMR spectroscopy delivers the conclusive evidence, establishing the precise point of attachment at the carboxyl group through a definitive HMBC correlation. This rigorous, self-validating workflow ensures the highest degree of confidence in the final structure, fulfilling critical scientific and regulatory requirements in the development of safe and effective medicines.

References

-

NDA #20850 - 2.3.2. In vivo and In vitro Biotransformation of Telmisartan in Rats and Humans. Structure - Elucidation of the Main Metabolite (Report #B388, Study #U95-2310). U.S. Food and Drug Administration. [Link]

-

Telmisartan - LiverTox. National Institutes of Health. [Link]

-

Elucidating nonlinear pharmacokinetics of telmisartan: Integration of target‐mediated drug disposition and OATP1B3‐mediated hepatic uptake in a physiologically based model. PubMed Central. [Link]

-

Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. MDPI. [Link]

-

Formulation, Characterization and Pharmacokinetic Evaluation of Telmisartan Solid Dispersions. Omics Online. [Link]

-

Accelerated Stability Testing and Evaluation of Telmisartan Brands: A Comparative Study. ResearchGate. [Link]

-

Telmisartan PubChem CID 65999. National Center for Biotechnology Information. [Link]

-

Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace. [Link]

-

Formulation, Development and Evalution of Telmisartan Immediate Release of Tablet. International Journal for Innovative Research in Multidisciplinary Field. [Link]

-

Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Research and Applications. [Link]

-

Disposition and Chemical Stability of Telmisartan 1-O-acylglucuronide. PubMed. [Link]

-

Telmisartan glucuronide PubChem CID 16681706. National Center for Biotechnology Information. [Link]

-

Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]

-

An LC-MS/MS Method Development and Validation for the Estimation of Telmisartan and Hydrochlorothiazide. Journal of Drug Delivery and Therapeutics. [Link]

-

A validated stability indicating UHPLC-MS method for simultaneous estimation of Telmisartan and Hydrochlorothiazide in tablet dosage form. International Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate. [Link]

Sources

- 1. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Telmisartan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Elucidating nonlinear pharmacokinetics of telmisartan: Integration of target‐mediated drug disposition and OATP1B3‐mediated hepatic uptake in a physiologically based model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disposition and chemical stability of telmisartan 1-O-acylglucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. ijbpas.com [ijbpas.com]

- 8. ijcps.com [ijcps.com]

- 9. ijprajournal.com [ijprajournal.com]

Precision Profiling: Telmisartan Glucuronide Formation in Human Liver Microsomes

A Technical Guide for Metabolic Stability and Kinetic Characterization

Executive Summary

Telmisartan, a potent angiotensin II receptor antagonist, exhibits a unique metabolic profile characterized by a lack of Phase I (CYP450) oxidative metabolism. Its clearance is driven almost exclusively by Phase II conjugation, specifically the formation of telmisartan-1-O-acylglucuronide .

This guide details the optimization of Human Liver Microsome (HLM) assays to characterize this pathway. Unlike standard CYP assays, UGT-mediated glucuronidation requires specific handling of microsomal latency and cofactor availability. We focus here on the dominant role of UGT1A3 , the kinetic implications of acyl-glucuronide reactivity, and the critical requirement for membrane permeabilization using alamethicin.

Mechanistic Foundation: The UGT1A3 Axis

The Reaction Pathway

Telmisartan contains a carboxylic acid moiety that serves as the nucleophile for the glucuronidation reaction. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), transferring glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate.

While UGT1A1 contributes marginally, UGT1A3 is the primary catalyst. This distinction is vital for interpreting drug-drug interaction (DDI) data, as UGT1A3 inhibitors (e.g., glycyrrhetinic acid) can significantly alter telmisartan exposure.

Visualization of the Metabolic Pathway

The following diagram illustrates the conversion of Telmisartan to its glucuronide conjugate, highlighting the cofactor dependency.

Figure 1: The glucuronidation pathway of Telmisartan mediated by UGT1A3/1A1.

Experimental Protocol: The "Latency" Factor

The Criticality of Alamethicin

Expert Insight: A common failure mode in UGT assays is treating microsomes like CYP assays. The active site of UGT enzymes is located on the luminal side of the Endoplasmic Reticulum (ER). In microsome preparation, the ER fragments form vesicles, often sealing the enzyme inside. UDPGA, being a polar cofactor, cannot freely cross this lipid barrier.

The Solution: You must use a pore-forming agent. Alamethicin is superior to detergents like Brij-58 because it forms defined pores without disrupting enzyme quaternary structure or inhibiting UGT activity, which can occur with harsh detergents.

Step-by-Step Incubation Workflow

Reagents Required:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL stock)

-

Alamethicin (50 mg/mL in ethanol)

-

UDPGA (Cofactor)

-

Magnesium Chloride (

) -

Tris-HCl Buffer (pH 7.4)

-

Telmisartan (Stock in DMSO, final organic < 1%)

Protocol:

-

Microsomal Activation (Pore Formation):

-

Dilute HLM to 4x the final concentration (e.g., 2.0 mg/mL if final is 0.5 mg/mL).

-

Add Alamethicin. Ratio Rule: Use 50 µg Alamethicin per mg of microsomal protein.

-

Incubate on ice for 15 minutes. This allows pores to form without thermal degradation of the protein.

-

-

Reaction Mixture Preparation:

-

Prepare buffer containing 5 mM

(Mg is a critical cofactor for UGTs). -

Add activated microsomes (Final conc: 0.5 mg/mL).

-

Add Telmisartan (Range: 1 µM – 500 µM for kinetic profiling).

-

-

Initiation:

-

Pre-warm mixture to 37°C for 5 minutes.

-

Initiate reaction by adding UDPGA (Final conc: 5 mM). Note: Saturating UDPGA ensures the reaction is zero-order with respect to cofactor.

-

-

Termination:

-

At designated time points (linear range, typically 10-30 mins), remove aliquots.

-

Quench immediately into ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Telmisartan-d3).

-

Why ACN? It precipitates proteins and stabilizes the acyl-glucuronide, which is chemically unstable at physiological pH.

-

Workflow Visualization

Figure 2: Optimized experimental workflow for UGT-mediated glucuronidation assays.

Kinetic Analysis & Data Interpretation

Handling Atypical Kinetics

Telmisartan glucuronidation in HLM often deviates from classic Michaelis-Menten kinetics. Researchers frequently observe substrate inhibition at high concentrations (>100 µM). This occurs when a second substrate molecule binds to the enzyme-substrate complex, forming a non-productive dead-end complex.

Equation for Substrate Inhibition:

Where:

- is the substrate inhibition constant.

-

If

, the rate

Quantitative Benchmarks

The following table summarizes typical kinetic parameters derived from validated HLM assays. Use these as quality control benchmarks for your assay validation.

| Parameter | Typical Value Range | Mechanistic Note |

| 30 – 60 µM | Affinity for UGT1A3 binding site. | |

| 800 – 1500 pmol/min/mg | High capacity turnover; varies by donor genotype. | |

| 200 – 400 µM | Threshold where self-inhibition begins. | |

| Intrinsic Clearance ( | 20 – 40 µL/min/mg | Calculated as |

Analytical Considerations (LC-MS/MS)

Trustworthiness Check: The acyl-glucuronide metabolite is labile. It can undergo acyl migration (rearrangement of the glucuronic acid moiety) or hydrolysis back to the parent drug if not handled correctly.

-

Column Choice: Use a C18 column (e.g., Waters BEH C18).

-

Mobile Phase: Acidic mobile phase (0.1% Formic Acid) is mandatory to stabilize the acyl-glucuronide. Neutral pH promotes rearrangement.

-

Transition Monitoring:

-

Telmisartan: m/z 515.2

276.2 -

Telmisartan-Glucuronide: m/z 691.2

515.2 (Loss of glucuronic acid moiety).

-

References

-

Ebner, T., et al. (1999). "Disposition and chemical stability of telmisartan 1-O-acylglucuronide." Drug Metabolism and Disposition.

-

Iyanagi, T., et al. (2009). "Molecular Mechanism of Polymorphic Drug Oxidation and Conjugation." Pharmacogenetics.

-

Fisher, M. B., et al. (2000). "The complexities of UDP-glucuronosyltransferase (UGT) kinetic analysis: latency and substrate inhibition." Drug Metabolism Reviews.

-

Miners, J. O., et al. (2004). "In vitro–in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans." Biochemical Pharmacology.

An In-depth Technical Guide to the Discovery and Quantification of Telmisartan Metabolites in Plasma

This guide provides a comprehensive overview of the methodologies for identifying and quantifying telmisartan metabolites in plasma, with a primary focus on the major metabolite, telmisartan acyl glucuronide. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of the bioanalytical challenges and solutions associated with this widely prescribed antihypertensive agent.

Introduction: The Metabolic Fate of Telmisartan

Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. Unlike many pharmaceuticals, telmisartan's metabolism does not involve the cytochrome P450 isoenzyme system.[2] Instead, its primary metabolic pathway is conjugation to form a pharmacologically inactive acylglucuronide.[2] This glucuronide of the parent compound is the only metabolite that has been identified in human plasma and urine.[2] After a single dose, this metabolite accounts for approximately 11% of the measured radioactivity in plasma.[2]

The formation of telmisartan acyl glucuronide is a crucial aspect of its disposition and elimination. Understanding the kinetics of this metabolite is paramount for a complete characterization of telmisartan's behavior in the body. This guide will delve into the analytical strategies required to accurately measure both the parent drug and its key metabolite in a complex biological matrix like plasma.

The Chemistry of Telmisartan Metabolism: Acyl Glucuronidation

The principal metabolic transformation of telmisartan is the formation of an acyl-β-D-glucuronide.[3][4] This reaction involves the covalent linkage of glucuronic acid, derived from UDP-glucuronic acid (UDPGA), to the carboxylic acid moiety of telmisartan. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver.[5][6] In vitro studies using human liver microsomes have indicated that multiple UGT isoforms can metabolize telmisartan, with UGT1A3 playing a predominant role in its glucuronidation.[5][6]

The resulting telmisartan acyl glucuronide is more water-soluble than the parent compound, facilitating its excretion from the body, primarily through bile.[5][7] It's important to note that this metabolite is pharmacologically inactive, meaning it does not contribute to the therapeutic effect of telmisartan.[2]

Below is a diagram illustrating the metabolic pathway of telmisartan.

Sources

- 1. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. The impact of pharmacogenetics of metabolic enzymes and transporters on the pharmacokinetics of telmisartan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: High-Fidelity Quantification of Telmisartan and Telmisartan 1-O-Acylglucuronide in Human Plasma via LC-MS/MS

Executive Summary

This application note details a robust LC-MS/MS protocol for the simultaneous quantification of Telmisartan (TEL) and its primary metabolite, Telmisartan 1-O-acylglucuronide (TEL-G).[1] While Telmisartan is stable, TEL-G represents a classic bioanalytical challenge: it is a reactive acyl-glucuronide .[1] Under physiological pH or improper sample handling, TEL-G undergoes acyl migration to form positional isomers (2-O, 3-O, 4-O) and hydrolysis back to the parent drug.[1]

Critical Success Factor: This method utilizes a strict Acidified Protein Precipitation (PPT) workflow to "freeze" the equilibrium of acyl migration, coupled with a chromatographic gradient capable of resolving the 1-O-acylglucuronide from its degradation isomers.[1]

The Chemist's Challenge: Acyl Migration & Instability

The quantification of acyl-glucuronides is often compromised by ex vivo degradation. If TEL-G hydrolyzes back to Telmisartan during sample preparation, the concentration of the parent drug will be overestimated, and the metabolite underestimated, invalidating PK data.

Furthermore, acyl migration creates positional isomers that share the same mass-to-charge ratio (

Mechanism of Instability

The following diagram illustrates the degradation pathways that this protocol is designed to prevent.

Figure 1: Degradation pathways of Telmisartan 1-O-acylglucuronide. High pH drives hydrolysis (overestimating parent) and migration (creating isomeric interference).[1]

Experimental Protocol

Reagents & Materials[2][3][4][5][6][7]

-

Analytes: Telmisartan (Reference Std), Telmisartan 1-O-acylglucuronide (Reference Std).[1][2]

-

Internal Standard (IS): Telmisartan-d3 (Preferred) or Telmisartan-d7.[1]

-

Note: While deuterated glucuronide (TEL-G-d3) is the gold standard, TEL-d3 is acceptable if chromatographic resolution is maintained.[1]

-

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1][3]

Sample Preparation: Acidified Protein Precipitation

Rationale: Liquid-Liquid Extraction (LLE) is generally avoided for polar glucuronides due to poor recovery.[1] Acidified PPT ensures high recovery of the polar metabolite while instantly quenching esterase activity and chemical instability.

Step-by-Step Workflow:

-

Thawing: Thaw plasma samples in an ice bath (4°C). Never thaw at room temperature or 37°C.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube (kept on ice).

-

IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL TEL-d3 in 50% MeOH).

-

Precipitation & Stabilization: Rapidly add 150 µL of ice-cold Acetonitrile containing 1.0% Formic Acid .

-

Why 1% FA? This lowers the supernatant pH to < 4.0, stabilizing the acyl-glucuronide.

-

-

Vortex: Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C .

-

Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

-

Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with 0.1% Formic Acid in Water.

LC-MS/MS Conditions[1][5]

Chromatography: The separation must distinguish between the 1-O-acyl form and its migration isomers.[1] A C18 column with a specific gradient is required.[7]

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

-

Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Hypersil GOLD C18.[1]

-

Why HSS T3? Excellent retention for polar compounds (glucuronides) and withstands 100% aqueous mobile phase if needed.[1]

-

-

Column Temp: 40°C.

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Acetate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

Gradient Profile:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Phase |

| 0.00 | 10 | 0.4 | Initial Hold |

| 1.00 | 10 | 0.4 | Loading |

| 5.00 | 90 | 0.4 | Elution |

| 6.00 | 90 | 0.4 | Wash |

| 6.10 | 10 | 0.4 | Re-equilibration |

| 8.00 | 10 | 0.4 | End |

Mass Spectrometry Parameters:

-

Ionization: ESI Positive Mode (

).-

Note: Although glucuronides are acidic, Telmisartan's benzimidazole moiety protonates easily, providing high sensitivity in positive mode for both parent and metabolite.

-

-

Source Temp: 500°C.

-

Spray Voltage: 3500 V.

MRM Transitions:

| Analyte | Precursor Ion ( | Product Ion ( | Type | Collision Energy (eV) |

| Telmisartan | 515.2 | 276.2 | Quantifier | 45 |

| 515.2 | 211.1 | Qualifier | 60 | |

| TEL-Glucuronide | 691.2 | 515.2 | Quantifier | 30 |

| 691.2 | 476.2 | Qualifier | 40 | |

| Telmisartan-d3 (IS) | 518.2 | 279.2 | Quantifier | 45 |

-

Technical Note: The transition 691.2 -> 515.2 corresponds to the neutral loss of the glucuronic acid moiety (176 Da), which is the most abundant fragmentation pathway for acyl-glucuronides in positive mode.[1]

Method Validation & Quality Control

To ensure the method is "self-validating" regarding stability, the following specific stress tests must be performed during validation:

The "Back-Conversion" Test

Prepare QC samples containing only Telmisartan Glucuronide at high concentration. Process them using the standard protocol.

-

Acceptance Criteria: The detected Telmisartan (parent) peak in these samples must be < 2% of the molar equivalent of the glucuronide. If it is higher, hydrolysis is occurring during sample prep (check temperature and acid content).

Isomer Resolution Check

Inject an "aged" sample of TEL-G (incubated at pH 7.4 for 2 hours).[1]

-

Observation: You should see the main 1-O-acyl peak followed by smaller peaks (2-O, 3-O, 4-O isomers).[1]

-

Requirement: The method must resolve the 1-O peak (retention time ~3.5 min) from the isomer cluster (retention time ~3.7 - 4.0 min). If they co-elute, the gradient must be flattened.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Parent Background | In-source fragmentation | Lower the Declustering Potential (DP) or Cone Voltage.[1] Ensure complete chromatographic separation of Parent and Metabolite.[3] |

| Broad TEL-G Peak | On-column isomerization | Ensure Mobile Phase A is acidic (pH < 3.0). Use a column temperature < 45°C. |

| Low Recovery of TEL-G | PPT solvent too non-polar | Ensure the PPT solvent is ACN/Water or MeOH based, not pure ACN if the glucuronide is very polar.[3] |

| Retention Time Drift | pH fluctuation | Use buffered mobile phase (Ammonium Acetate) rather than just Formic Acid to stabilize retention.[1] |

References

-

Ebner, T., et al. (1999).[1] "Disposition and chemical stability of telmisartan 1-O-acylglucuronide." Drug Metabolism and Disposition. Link

-

Li, P., et al. (2005).[1][5] "Determination of Telmisartan in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Chromatography B. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

-

Hye, S., et al. (2017).[1] "Simultaneous determination of telmisartan and its active metabolite in human plasma." Translational and Clinical Pharmacology. Link

Sources

- 1. synthose.com [synthose.com]

- 2. Disposition and chemical stability of telmisartan 1-O-acylglucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. halocolumns.com [halocolumns.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: NMR Spectroscopy for Telmisartan Glucuronide Characterization

This Application Note is structured as a high-level technical guide for analytical chemists and DMPK scientists. It focuses on the specific challenges of characterizing Telmisartan 1-O-acylglucuronide , a major metabolite with unique stability and isomerization profiles.[1][2]

Executive Summary

Telmisartan is primarily metabolized via conjugation to form Telmisartan 1-O-acylglucuronide .[2][3] Unlike ether glucuronides, acyl glucuronides are chemically reactive electrophiles capable of undergoing intramolecular rearrangement (acyl migration) to form 2-, 3-, and 4-O-acyl isomers.[2][3] While Telmisartan glucuronide is reported to be more stable than those of diclofenac or ibuprofen, precise characterization is critical for regulatory submissions (MIST guidelines) and toxicity assessments.[3]

This guide details the NMR methodology to:

-

Unambiguously identify the 1-O-acyl-β-D-glucuronic acid conjugate.[2][3]

-

Differentiate the native metabolite from acyl-migration isomers.[2][3]

-

Establish a self-validating protocol to ensure sample integrity during acquisition.[2]

Chemical Context & The Stability Challenge

The core analytical challenge is the lability of the ester linkage .[3] Under physiological or basic conditions (pH > 7.0), the Telmisartan aglycone migrates from the anomeric oxygen (C1) to the hydroxyl groups at C2, C3, and C4 of the glucuronic acid ring.

-

Native Form: 1-O-acyl-β-D-glucuronide (Pharmacologically relevant).[2][3]

-

Artifacts: 2-O, 3-O, and 4-O isomers (Formed during improper extraction or storage).[2][3]

Figure 1: The Acyl Migration Pathway The following diagram illustrates the sequential migration that must be prevented during analysis.

Caption: Sequential acyl migration pathway of Telmisartan glucuronide. Note that migration is pH-dependent.[2]

Experimental Protocol

Sample Preparation (Critical Control Point)

Standard NMR solvents (pure DMSO-d6 or D2O) can promote degradation if not pH-controlled.[2][3]

-

Recommended Solvent: Acetonitrile-d3 : Deuterium Oxide (1:1 v/v) buffered to pH 4.5 using dilute deuterated phosphoric acid or formate buffer.[2][3]

-

Alternative: DMSO-d6 acidified with 0.1% acetic acid-d4.[2][3]

-

Temperature: Maintain probe temperature at 283 K (10°C) or 298 K (25°C) maximum. Avoid 310 K.

Instrument Parameters

-

Field Strength: Minimum 500 MHz (600 MHz+ recommended for resolving sugar ring protons).

-

Pulse Sequences:

-

1H ZG: Quantitative survey scan (d1 > 5s for full relaxation).

-

1H-1H COSY: To trace the spin system of the glucuronic acid ring.

-

1H-13C HSQC: Multiplicity-edited to distinguish CH/CH3 from CH2 (vital for assigning the glucuronide C6 carboxyl vs. aglycone signals).

-

1H-1H NOESY: To confirm the β-anomeric configuration (NOE between H-1' and H-3'/H-5').

-

Data Analysis & Interpretation

The "Fingerprint" of 1-O-Acyl Glucuronidation

The most diagnostic signal is the Anomeric Proton (H-1') .[2] In ether glucuronides, this signal appears around 4.5–5.0 ppm.[3] In acyl glucuronides , the electron-withdrawing effect of the carbonyl ester shifts H-1' significantly downfield.[2]

Table 1: Diagnostic NMR Signals for Telmisartan Glucuronide

| Moiety | Proton | Approx.[2][3][4][5][6] Shift (δ ppm)* | Multiplicity | Coupling (J) | Structural Insight |

| Glucuronide | H-1' | 5.60 – 5.80 | Doublet (d) | 8.0 – 9.0 Hz | Confirms β-configuration & 1-O-acyl linkage. |

| Glucuronide | H-2' to H-4' | 3.40 – 3.70 | Multiplets | - | Unsubstituted sugar ring protons.[2] |

| Glucuronide | H-5' | 3.90 – 4.10 | Doublet (d) | ~9.5 Hz | Adjacent to carboxyl group.[2][3] |

| Aglycone | Aromatic | 7.00 – 8.00 | Multiplets | - | Telmisartan core (biphenyl/benzimidazole).[2][3] |

| Aglycone | Methyls | 2.50 – 2.70 | Singlets | - | Benzimidazole methyls.[2][3] |

*Note: Shifts are solvent-dependent (values typical for DMSO-d6/acidified).

Differentiating Isomers (The Migration Check)

If acyl migration occurs, the ester group moves from C1 to C2.[3] This causes a "deshielding shift" of the proton attached to the new esterification site.

-

1-O-acyl (Native): H-1' is downfield (~5.7 ppm).[2][3] H-2' is upfield (~3.5 ppm).[2]

-

2-O-acyl (Artifact): H-1' moves upfield (to ~5.0 ppm, similar to ether).[2][3] H-2' shifts downfield (to ~4.8 ppm) due to the ester effect.[2][3]

-

Validation Rule: If you observe a doublet at ~5.0 ppm appearing over time, your sample is degrading.[3]

Self-Validating Workflow

To ensure scientific integrity, the following workflow incorporates a "Stability Check" directly into the acquisition sequence.

Figure 2: The Validated Characterization Workflow

Caption: Step-by-step workflow ensuring data integrity by monitoring metabolite stability pre- and post-acquisition.

References

-

Ebner, T., et al. (2010).[2][7] "Dabigatran Acylglucuronide, the Major Human Metabolite of Dabigatran: In Vitro Formation, Stability, and Pharmacological Activity."[3][7] Drug Metabolism and Disposition. Link

-

Walker, G. S., et al. (2007).[2] "Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy." Chemical Research in Toxicology. Link

-

Sidelmann, U. G., et al. (1995).[2][7] "Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy." Analytical Chemistry. Link

-

Shipkova, M., et al. (2003).[2] "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Therapeutic Drug Monitoring. Link

-

PubChem Compound Summary. (2024). "Telmisartan glucuronide (CID 16681706)."[2][3] National Library of Medicine. Link

Sources

- 1. Disposition and chemical stability of telmisartan 1-O-acylglucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telmisartan glucuronide | C39H38N4O8 | CID 16681706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: In Vitro Glucuronidation of Telmisartan

Abstract

This document provides a comprehensive, technically detailed guide for conducting in vitro assays to characterize the glucuronidation of telmisartan, a widely prescribed angiotensin II receptor antagonist. Glucuronidation represents the primary metabolic clearance pathway for telmisartan in humans, making the study of this process critical for predicting drug-drug interactions (DDIs), understanding pharmacokinetic variability, and supporting regulatory submissions.[1][2] This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental design choices and offering insights grounded in established metabolic research. We will cover the identification of relevant UDP-glucuronosyltransferase (UGT) enzymes, detailed protocols for kinetic analysis using human liver microsomes or recombinant enzymes, and the requisite analytical methodologies for quantifying metabolite formation.

Introduction: The Scientific Imperative for Studying Telmisartan Glucuronidation

Telmisartan is an orally administered, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, primarily used in the management of hypertension.[3] Its metabolic profile is uniquely dominated by conjugation with glucuronic acid, forming the 1-O-acylglucuronide of telmisartan, which is the principal and largely inactive metabolite.[3][4][5] This metabolic pathway accounts for nearly the entirety of its clearance in humans and other mammals.[1]

Understanding the specifics of this glucuronidation reaction is paramount for several reasons:

-

Drug-Drug Interaction (DDI) Potential: Co-administered drugs that inhibit or induce the specific UGT enzymes responsible for telmisartan glucuronidation can significantly alter its plasma concentrations, potentially impacting efficacy and safety.[6][7]

-

Pharmacogenomic Variability: Genetic polymorphisms in UGT enzymes can lead to inter-individual differences in metabolic capacity, affecting drug exposure and response.[8][9] For instance, variations in the UGT1A3 gene have been identified as major determinants of telmisartan pharmacokinetics.[8][10]

-

Regulatory Requirements: Regulatory bodies like the FDA and EMA recommend in vitro evaluation of UGT inhibition and phenotyping as part of the DDI assessment for new drug candidates.[6][7]

The primary enzymes responsible for telmisartan's conjugation are members of the UGT1A subfamily, with studies highlighting a predominant role for UGT1A3.[9][10] Other isoforms like UGT1A7, UGT1A8, and UGT1A9 have also shown activity.[1] Therefore, a robust in vitro assay must be capable of either assessing the aggregate activity in a complex system like human liver microsomes (HLM) or dissecting the contribution of individual recombinant UGT isoforms.

The Metabolic Pathway: An Overview

The glucuronidation of telmisartan is a Phase II metabolic reaction catalyzed by UGT enzymes.[11] This process involves the transfer of a glucuronic acid moiety from the high-energy cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid group of telmisartan. This conjugation increases the water solubility of the compound, facilitating its elimination, primarily into the bile.[4][10]

Caption: Telmisartan Glucuronidation Pathway.

Materials and Reagents

Scientific integrity begins with well-defined and high-quality reagents. The following list is comprehensive, but researchers should always verify certificates of analysis for purity and activity.

| Reagent/Material | Supplier Example | Key Specifications | Rationale / Notes |

| Telmisartan | Sigma-Aldrich, Cayman Chemical | >98% purity | High purity is essential for accurate kinetic measurements without interference. |

| Telmisartan-1-O-acylglucuronide | Toronto Research Chemicals | >95% purity | Required as an analytical standard for quantification of the metabolite. |

| Pooled Human Liver Microsomes (HLM) | Corning, BioIVT, Sekisui XenoTech | Characterized for UGT activity | HLM provides a physiologically relevant mixture of UGT enzymes. Use a large pool (>50 donors) to average out individual variability. |

| Recombinant Human UGTs | Corning, Sekisui XenoTech | e.g., UGT1A1, UGT1A3, UGT1A9 | Essential for phenotyping studies to identify the specific enzymes responsible for metabolism.[7][12] |

| UDPGA, Trisodium Salt | Sigma-Aldrich | >98% purity | The essential cofactor for the glucuronidation reaction. Prepare fresh or store as single-use aliquots at -80°C. |

| Alamethicin | Sigma-Aldrich | Solution in Ethanol or DMSO | A pore-forming peptide used to disrupt the microsomal membrane and overcome latency of UGT enzymes.[6] |

| Potassium Phosphate Buffer (pH 7.4) | In-house preparation | 50-100 mM | Maintains physiological pH, which is critical for optimal enzyme activity. |

| Magnesium Chloride (MgCl2) | Sigma-Aldrich | ACS Grade | Divalent cation required for optimal UGT enzyme activity. |

| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade | Used as the protein precipitation/reaction stop solution and as a component of the mobile phase for LC-MS analysis. |

| Formic Acid | Fisher Scientific | LC-MS Grade | Added to the stop solution and mobile phase to improve chromatographic peak shape and ionization efficiency. |

| Internal Standard (IS) | e.g., Telmisartan-d3 | A stable isotope-labeled analog is ideal for LC-MS/MS to correct for matrix effects and extraction variability. |

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and ensuring conditions are optimized for linearity and kinetic analysis.

Protocol 1: Determination of Enzyme Kinetics in Human Liver Microsomes

This protocol establishes the Michaelis-Menten kinetics (Km and Vmax) of telmisartan glucuronide formation in a pooled HLM system.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2.

-

Prepare a stock solution of Telmisartan (e.g., 10 mM in DMSO). Serially dilute this stock in DMSO to create a range of working solutions. Causality Note: Using a solvent like DMSO is necessary for the lipophilic telmisartan, but the final concentration in the incubation should be kept low (<1%) to avoid enzyme inhibition.[4]

-

Prepare a 50 mM stock solution of UDPGA in buffer.

-

Prepare a 5 mg/mL stock of alamethicin in ethanol.

-

-

Incubation Setup:

-

On ice, prepare incubation tubes (in triplicate for each concentration).

-

Add 100 mM phosphate buffer (pH 7.4).

-

Add HLM (final concentration 0.25-0.5 mg/mL).

-

Add alamethicin (final concentration ~25 µg/mg protein). Vortex gently and pre-incubate on ice for 15 minutes. Trustworthiness Note: This step is critical to ensure the UGT active site has full access to the substrate and cofactor, overcoming the latency issue.

-

Add 1 µL of telmisartan working solution to achieve final concentrations ranging from approximately 0.5 µM to 100 µM. Include a vehicle control (DMSO only).

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding UDPGA (final concentration 2-5 mM). Causality Note: The UDPGA concentration should be saturating to ensure it is not the rate-limiting factor in the reaction.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of metabolite formation, determined in preliminary experiments.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., 100 ng/mL Telmisartan-d3).

-

Vortex vigorously to precipitate the microsomal proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

-

Protocol 2: UGT Isoform Phenotyping with Recombinant Enzymes

This protocol identifies which specific UGTs are responsible for telmisartan glucuronidation.

Step-by-Step Methodology:

-

Follow the same general procedure as Protocol 1 , with the following key modifications:

-

Instead of HLM, use individual recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7) at a fixed protein concentration (e.g., 0.1-0.25 mg/mL).

-

Use a single, fixed concentration of telmisartan (ideally at or near the Km value determined from HLM experiments, or a concentration like 10 µM if Km is unknown).[1]

-

A positive control substrate known to be metabolized by each specific UGT isoform should be run in parallel to confirm enzyme activity (e.g., Estradiol for UGT1A1, Trifluoperazine for UGT1A4).[13]

-

-

Data Analysis: Compare the rate of telmisartan glucuronide formation across the different UGT isoforms. The isoforms showing the highest activity are the primary contributors to its metabolism.

Caption: In Vitro Telmisartan Glucuronidation Workflow.

Analytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for accurately quantifying the formation of telmisartan glucuronide due to its high sensitivity and specificity.[14][15]

Typical LC-MS/MS Parameters:

| Parameter | Example Value/Condition | Rationale |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for telmisartan and its metabolite. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analytes from the C18 column. |

| Gradient | Start at 20-30% B, ramp to 95% B | A gradient is typically required to elute the lipophilic parent drug and its more polar metabolite within a reasonable run time. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC columns of this dimension. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Telmisartan and its glucuronide contain basic nitrogen atoms that are readily protonated. |

| MS/MS Transitions | Telmisartan: Q1: 515.3 -> Q3: 276.2 Glucuronide: Q1: 691.3 -> Q3: 515.3 IS (d3): Q1: 518.3 -> Q3: 276.2 | These specific precursor-to-product ion transitions provide high selectivity for quantification. (Values are illustrative and must be optimized on the specific instrument). |

Data Analysis and Interpretation

-

Quantification: Generate a standard curve using the analytical reference standard for telmisartan glucuronide. Plot the peak area ratio (Analyte/Internal Standard) against the known concentration. Use this curve to determine the concentration of the metabolite formed in the experimental samples.

-

Rate of Formation: Calculate the velocity (v) of the reaction in units such as pmol/min/mg protein using the following formula: v = (Concentration of Metabolite [pmol/mL] * Incubation Volume [mL]) / (Incubation Time [min] * Protein Concentration [mg/mL])

-

Kinetic Parameter Calculation: For the HLM kinetic study, plot the reaction velocity (v) against the substrate (telmisartan) concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): v = (Vmax * [S]) / (Km + [S])

-

Vmax: The maximum rate of the reaction.

-

Km: The substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

-

Example Kinetic Parameters (Literature Values for Comparison):

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg) |

| Cat Liver Microsomes (Male) | 7.5 | 3.9 |

| Cat Liver Microsomes (Female) | 10 | 3.3 |

Data adapted from a study on feline liver microsomes, highlighting typical ranges for these parameters.[1]

Conclusion and Best Practices

This application note provides a robust framework for the in vitro investigation of telmisartan glucuronidation. By adhering to these protocols, researchers can generate high-quality, reproducible data to accurately characterize the metabolic profile of telmisartan, identify key UGT enzymes, and predict potential DDI liabilities.

Key Best Practices for Trustworthy Results:

-

Linearity Checks: Always perform preliminary experiments to confirm that metabolite formation is linear with respect to time and protein concentration.

-

Solvent Effects: Minimize the final concentration of organic solvents (e.g., DMSO) in the incubation to avoid artifactual enzyme inhibition.

-

Cofactor Stability: Prepare UDPGA solutions fresh or use single-use aliquots to ensure its activity is not compromised.

-

System Validation: Regularly validate the activity of HLM or recombinant enzymes using known probe substrates.[13]

By integrating these detailed protocols with a strong understanding of the underlying enzymatic principles, drug development professionals can confidently assess this critical metabolic pathway for telmisartan and other drug candidates cleared by glucuronidation.

References

- In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism.Current Protocols in Toxicology.

- In vitro glucuronidation of the angiotensin II receptor antagonist telmisartan in the cat: a comparison with other species.Journal of Veterinary Pharmacology and Therapeutics.

- NDA #20850 - 2.3.2. In vivo and In vitro Biotransformation of Telmisartan in Rats and Humans.

- The effect of triclosan on the kinetics of telmisartan glucuronide formation.

- Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update.

- The impact of pharmacogenetics of metabolic enzymes and transporters on the pharmacokinetics of telmisartan in healthy volunteers.PubMed.

- Enzyme kinetic parameters of telmisartan glucuronide formation in UGT1A3 Supersomes.

- Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices.

- Disposition and chemical stability of telmisartan 1-O-acylglucuronide.PubMed.

- Telmisartan Non-selectively Inhibits UDP-glucuronosyltransferase (UGT) 1A and UGT2B Proteins.

- Analytical methodologies for determination of telmisartan: an overview.

- UGT1A3 and Sex Are Major Determinants of Telmisartan Pharmacokinetics-A Comprehensive Pharmacogenomic Study.PubMed.

- UGT Activity Assay / Ligand Screening Kit (Fluorometric).AssayGenie.

- In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies.BioIVT.

- Development and Validation of RP-HPLC Method for the Estimation of Telmisartan in Bulk and Pharmaceutical Formulation.International Journal of Pharmacy and Pharmaceutical Sciences.

- UGT Inhibition.Evotec.

- UGT Inhibition, Induction and Phenotyping Assays.

- In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry.PubMed.

- analytical methodologies for determination of telmisartan: an overview.Semantic Scholar.

- The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions.YouTube.

- The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases.PMC.

- Simple and stability indicating RP-HPLC assay method development and validation of telmisartan in bulk and dosage form.Scholars Research Library.

- The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification.International Journal of Biochemistry & Cell Biology.

- In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance.Journal of Pharmacology and Experimental Therapeutics.

Sources

- 1. In vitro glucuronidation of the angiotensin II receptor antagonist telmisartan in the cat: a comparison with other species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Disposition and chemical stability of telmisartan 1-O-acylglucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UGT Inhibition | Evotec [evotec.com]

- 7. criver.com [criver.com]

- 8. UGT1A3 and Sex Are Major Determinants of Telmisartan Pharmacokinetics-A Comprehensive Pharmacogenomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The impact of pharmacogenetics of metabolic enzymes and transporters on the pharmacokinetics of telmisartan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 13. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijprajournal.com [ijprajournal.com]

- 15. researchgate.net [researchgate.net]

Application Note: A Validated Caco-2 Assay for Determining the Permeability and Efflux of Telmisartan Glucuronide

Abstract

Telmisartan, an angiotensin II receptor antagonist, is primarily eliminated through metabolic conjugation to its acylglucuronide form. The intestinal absorption and disposition of this major metabolite, Telmisartan 1-O-acylglucuronide, are critical determinants of its overall pharmacokinetics and potential for drug-drug interactions (DDIs). This application note provides a comprehensive, field-proven guide for researchers to assess the bidirectional permeability and transporter-mediated efflux of Telmisartan glucuronide using the Caco-2 cell monolayer model, the industry's gold standard for in vitro prediction of human intestinal absorption.[1][2] We present detailed, self-validating protocols for cell culture, monolayer integrity assessment, transport experiments, and bioanalysis by LC-MS/MS, complete with data interpretation guidelines.

Scientific Background & Assay Principle

The Pharmacokinetic Significance of Telmisartan Glucuronide

Telmisartan is not metabolized by cytochrome P450 enzymes; its clearance is almost entirely dependent on the formation of Telmisartan 1-O-acylglucuronide.[3][4] This conjugation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 in the liver, though other isoforms also show activity.[5][6][7] As the principal metabolite, the extent to which Telmisartan glucuronide permeates the intestinal epithelium or is actively effluxed back into the intestinal lumen can significantly influence the parent drug's systemic exposure and half-life.

The Role of ABC Efflux Transporters

The intestinal epithelium is not a passive barrier; it is equipped with a host of ATP-binding cassette (ABC) transporters that function as cellular gatekeepers.[8] These efflux pumps, such as P-glycoprotein (P-gp, encoded by ABCB1) and Multidrug Resistance-Associated Protein 2 (MRP2, encoded by ABCC2), actively extrude xenobiotics from enterocytes back into the gut lumen, thereby limiting their oral bioavailability.[9] This is a critical defense mechanism but also a major consideration in drug development. It is crucial to determine if a metabolite is a substrate of these transporters, as this can create a metabolic bottleneck and a potential site for DDIs. In vitro studies have suggested that Telmisartan glucuronide is indeed a substrate for both P-gp and MRP2.[10]

The Caco-2 Model: An In Vitro Mimic of the Human Intestine

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, undergoes spontaneous differentiation when cultured on semi-permeable supports.[11] Over a period of 21 days, the cells form a polarized monolayer with well-defined apical (lumenal) and basolateral (blood) sides, connected by tight junctions.[12][13] Crucially, these differentiated monolayers express key efflux transporters like P-gp and MRPs, making them an excellent and widely accepted model for studying intestinal drug transport mechanisms.[2][11][14]

Assay Principle & Key Readouts

This assay measures the transport of Telmisartan glucuronide across the Caco-2 monolayer in two directions:

-

Apical to Basolateral (A→B): Simulates absorption from the gut lumen into the bloodstream.

-

Basolateral to Apical (B→A): Simulates efflux from the cell back into the gut lumen.

From these measurements, two key parameters are calculated:

-

Apparent Permeability Coefficient (Papp): A quantitative measure of the rate of passage of a compound across the cell monolayer, expressed in cm/s.

-

Efflux Ratio (ER): The ratio of Papp (B→A) to Papp (A→B). An ER significantly greater than 2 is a strong indicator of active, unidirectional efflux.[15]

By performing the assay in the presence and absence of specific transporter inhibitors, the contribution of individual efflux pumps (e.g., P-gp, MRPs) can be definitively identified.

Materials and Reagents

| Category | Item | Supplier Example |

| Cell Line | Caco-2 (human colorectal adenocarcinoma) | ATCC (Cat# HTB-37) |

| Consumables | 24-well Transwell® plates, 0.4 µm pore size | Corning, Falcon |

| Cell culture flasks (T-75) | Standard lab supplier | |

| Serological pipettes, pipette tips | Standard lab supplier | |

| Cell Culture Media | Dulbecco's Modified Eagle's Medium (DMEM) | Gibco, Thermo Fisher |

| Fetal Bovine Serum (FBS), heat-inactivated | Gibco, Thermo Fisher | |

| Non-Essential Amino Acids (NEAA) | Gibco, Thermo Fisher | |

| Penicillin-Streptomycin (100x) | Gibco, Thermo Fisher | |

| Trypsin-EDTA (0.25%) | Gibco, Thermo Fisher | |

| Assay Reagents | Telmisartan 1-O-acylglucuronide | Synthesized or custom order |

| Lucifer Yellow CH, dipotassium salt | Sigma-Aldrich (Cat# L0144) | |

| Hank's Balanced Salt Solution (HBSS) | Gibco, Thermo Fisher | |

| HEPES (1 M solution) | Gibco, Thermo Fisher | |

| Verapamil hydrochloride (P-gp inhibitor) | Sigma-Aldrich | |

| MK-571 sodium salt hydrate (MRP inhibitor) | Sigma-Aldrich | |

| Atenolol (Low permeability control) | Sigma-Aldrich | |

| Propranolol hydrochloride (High permeability control) | Sigma-Aldrich | |

| Equipment | Laminar flow biological safety cabinet | Standard lab supplier |

| Humidified CO₂ incubator (37°C, 5% CO₂) | Standard lab supplier | |

| Inverted microscope | Standard lab supplier | |

| TEER meter with "chopstick" electrodes (e.g., EVOM2™) | World Precision Instruments | |

| Orbital shaker | Standard lab supplier | |

| Fluorescence plate reader (Ex: 485 nm, Em: 535 nm) | Standard lab supplier | |

| LC-MS/MS System | Sciex, Agilent, Waters |

Experimental Protocols

Protocol I: Caco-2 Cell Seeding & Monolayer Differentiation

Causality: This 21-day differentiation period is critical. It allows the cells to polarize, form robust tight junctions, and express the necessary transporter proteins at levels that appropriately model the human intestinal epithelium.[12][13]

-

Cell Maintenance: Culture Caco-2 cells in T-75 flasks using DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Maintain in a 37°C, 5% CO₂ incubator. Passage cells at 80-90% confluency.

-

Seeding on Transwells: Use Caco-2 cells between passages 30-45. Trypsinize a confluent flask and resuspend cells to create a single-cell suspension.

-

Seed the cells onto the apical side of 24-well Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Add fresh culture medium to both the apical (0.4 mL) and basolateral (1.0 mL) compartments.

-

Differentiation: Incubate the plates at 37°C, 5% CO₂. Change the medium in both compartments every 2-3 days for 21-23 days.

Protocol II: Monolayer Integrity Assessment (Self-Validation)

Trustworthiness: A self-validating protocol is essential. Performing both a pre-assay TEER measurement and a post-assay Lucifer Yellow test ensures that the observed permeability of the test compound is due to transport across the cells (transcellular) or between them via tight junctions (paracellular), not through a compromised, leaky monolayer.[13]

3.2.1 TEER Measurement (Pre-Assay)

-

On the day of the experiment (Day 21-23), allow the plates and an aliquot of transport buffer to equilibrate to room temperature.

-

Measure the Trans-Epithelial Electrical Resistance (TEER) of each well using a TEER meter.

-

Subtract the resistance of a blank insert (containing only buffer) from each reading and multiply by the surface area of the membrane (cm²) to get the final value in Ω·cm².

-

Acceptance Criterion: Only use monolayers with a TEER value > 500 Ω·cm² for the transport experiment.[12] Values can vary by lab; consistency is key.

3.2.2 Lucifer Yellow Permeability Assay (Post-Assay)

-

After the main transport experiment is complete, wash the monolayers twice with pre-warmed HBSS.

-

Add 0.5 mL of 100 µg/mL Lucifer Yellow (LY) solution in HBSS to the apical chamber.

-

Add 1.0 mL of HBSS to the basolateral chamber.

-

Incubate for 1 hour at 37°C on an orbital shaker.

-

Take a 100 µL sample from the basolateral chamber and measure its fluorescence (Ex: 485 nm, Em: 535 nm).

-

Acceptance Criterion: The apparent permeability (Papp) of LY should be < 1.0 x 10⁻⁶ cm/s.[15] This confirms that the tight junctions remained intact throughout the experiment.

Protocol III: Bidirectional Permeability Assay

Expertise: The use of an orbital shaker during incubation is a subtle but important step to reduce the unstirred water layer (UWL) at the cell surface. The UWL can act as an artificial diffusion barrier, leading to an underestimation of permeability for highly lipophilic compounds.

-

Prepare Transport Buffer: HBSS supplemented with 25 mM HEPES, pH 7.4.

-

Prepare Dosing Solutions: Prepare a 10 µM working solution of Telmisartan glucuronide in transport buffer. Also prepare solutions for controls: 10 µM Atenolol (low permeability) and 10 µM Propranolol (high permeability).

-

Monolayer Preparation: Gently aspirate the culture medium from both compartments. Wash the monolayers twice with 37°C transport buffer, pre-incubating for 20 minutes in the final wash to deplete endogenous substrates.

-

Initiate Transport (A→B):

-

To the apical (donor) wells, add 0.4 mL of the 10 µM test/control compound solution.

-

To the basolateral (receiver) wells, add 1.0 mL of fresh transport buffer.

-

-

Initiate Transport (B→A):

-

To the basolateral (donor) wells, add 1.0 mL of the 10 µM test/control compound solution.

-

To the apical (receiver) wells, add 0.4 mL of fresh transport buffer.

-

-

Incubation: Place the plates on an orbital shaker (~60 rpm) in a 37°C incubator for 90-120 minutes.

-

Sample Collection: At the end of the incubation, collect samples from the receiver compartments of both A→B and B→A wells. Also, collect a sample from the initial donor solution (T₀ sample).

-

Store all samples at -80°C until LC-MS/MS analysis.

Protocol IV: Transporter Inhibition Assay

-

Follow the same procedure as Protocol III, but prepare additional dosing solutions containing Telmisartan glucuronide (10 µM) plus a specific inhibitor.

-

P-gp Inhibition: Add Verapamil (e.g., 100 µM).

-

MRP Inhibition: Add MK-571 (e.g., 50 µM).

-

-

Pre-incubate the monolayers with the inhibitor in transport buffer for 30 minutes before adding the dosing solution (which also contains the inhibitor).

-

Run the bidirectional assay and collect samples as described above. A significant reduction in the Efflux Ratio in the presence of an inhibitor points to the involvement of that transporter.

Bioanalysis by LC-MS/MS

Quantification of Telmisartan glucuronide in the collected samples requires a sensitive and specific analytical method, for which LC-MS/MS is the ideal platform. A full method validation according to regulatory guidance is required.[16][17][18]

| Parameter | Example Condition | Rationale |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately lipophilic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |

| Flow Rate | 0.4 mL/min | Standard for analytical scale columns. |

| Gradient | 10% B to 95% B over 3 minutes | A typical gradient to elute the analyte. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Telmisartan and its glucuronide contain basic nitrogens that readily protonate. |

| MS/MS Transition | Telmisartan Glucuronide: m/z 691.3 → 515.2 Telmisartan (product): m/z 515.2 → 276.2 | Hypothetical: Precursor is [M+H]⁺. The first transition could be the loss of the glucuronic acid moiety (176 Da), yielding the parent drug as the product ion. The second is a known transition for the parent drug.[19] |

| Internal Standard | Telmisartan-d3 or other stable isotope-labeled analog | Corrects for variability in sample preparation and instrument response. |

Data Analysis and Interpretation

Calculation of Papp and Efflux Ratio

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber (nmol/s).

-

A is the surface area of the membrane (e.g., 0.33 cm² for 24-well Transwells).

-

C₀ is the initial concentration in the donor chamber (nmol/mL).

The Efflux Ratio (ER) is a simple ratio of the permeability coefficients:

ER = Papp (B→A) / Papp (A→B)

Data Interpretation

The calculated Papp and ER values are used to classify Telmisartan glucuronide.

| Permeability Class | Papp (A→B) Value (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |

| Low | < 1.0 | Poor (<30%) |

| Moderate | 1.0 - 10.0 | Moderate (30-70%) |

| High | > 10.0 | High (>70%) |

-

Efflux Ratio (ER) > 2: Indicates that the compound is a substrate for active efflux.

-

Reduced ER with Inhibitor: If the ER is >2 and decreases to near 1 in the presence of an inhibitor like Verapamil, it confirms the compound is a substrate of the targeted transporter (P-gp).

Example Data Set (Hypothetical):

| Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |

| Telmisartan Glucuronide | 0.8 | 4.0 | 5.0 | Low intrinsic permeability; significant active efflux. |

| + Verapamil (P-gp inhibitor) | 0.9 | 1.1 | 1.2 | Efflux is abolished, confirming P-gp substrate activity. |

| Atenolol (Control) | 0.5 | 0.6 | 1.2 | Low permeability, no efflux (as expected). |

| Propranolol (Control) | 25.0 | 23.5 | 0.9 | High permeability, no efflux (as expected). |

Visualizations

Figure 1. Experimental workflow for the Caco-2 permeability assay.

Figure 2. Transport pathways across a Caco-2 cell monolayer.

References

-

BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro. Retrieved from [Link]

- Deppe, S., Stangier, J., van der Velden, K., & Schänzle, G. (2010). Telmisartan: A review of its pharmacodynamic and pharmacokinetic properties. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 863-871.

-

Deppe, S., Stangier, J., van der Velden, K., & Schänzle, G. (2010). Telmisartan: a review of its pharmacodynamic and pharmacokinetic properties. PubMed. Retrieved from [Link]

- Stangier, J., Su, C. A., & Roth, W. (2000). Pharmacokinetics of Orally and Intravenously Administered Telmisartan in Healthy Young and Elderly Volunteers and in Hypertensive Patients. Journal of International Medical Research, 28(4), 149–167.

-

Creative Bioarray. (2019, July 30). Caco 2 Cell Permeability Assay. YouTube. Retrieved from [Link]

- Stangier, J., Schmid, J., & Türck, D. (2000). Pharmacokinetics and safety of intravenous and oral telmisartan 20 mg and 120 mg in subjects with hepatic impairment compared with healthy volunteers. Journal of Clinical Pharmacology, 40(12 Pt 1), 1313-1323.

- Ebner, T., Ishiguro, N., & Kerdar, S. (2012). In vitro glucuronidation of the angiotensin II receptor antagonist telmisartan in the cat: a comparison with other species. Journal of Veterinary Pharmacology and Therapeutics, 35(6), 560-566.

- Gíria, P., Lemos, L. T., & Guedes, R. C. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563.

- Bhosale, V., et al. (2023). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR QUANTIFICATION OF AMLODIPINE AND TELMISARTAN IN HUMAN PLASMA USING ETHYL ACETATE EXTRACTION AND MRM DETECTION. European Chemical Bulletin, 12(Special Issue 10), 01-13.

- Ebner, T., Heinzel, G., & Prox, A. (1999). Disposition and chemical stability of telmisartan 1-O-acylglucuronide. Drug Metabolism and Disposition, 27(10), 1143-1149.

- Ishida, T., Akabane, T., & Kobayashi, M. (2004). Involvement of the drug transporters p glycoprotein and multidrug resistance-associated protein Mrp2 in telithromycin transport. Antimicrobial Agents and Chemotherapy, 48(6), 2051-2056.

- Yamada, A., Maeda, K., & Ishiguro, N. (2011). The impact of pharmacogenetics of metabolic enzymes and transporters on the pharmacokinetics of telmisartan in healthy volunteers. Journal of Clinical Pharmacology, 51(11), 1547-1556.

- Chen, Y., Liu, L., & Chen, S. (2024). Elucidating nonlinear pharmacokinetics of telmisartan: Integration of target-mediated drug disposition and OATP1B3-mediated hepatic uptake in a physiologically based model. CPT: Pharmacometrics & Systems Pharmacology, 13(7), 1269-1281.

- van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185.

-

Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Retrieved from [Link]

- Miners, J. O. (n.d.).

-

Agilent Technologies. (n.d.). A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma using the Agilent 6460 Triple Quadrupole LC/MS with Jet Stream Technology. Agilent. Retrieved from [Link]

- Sahu, L. K., Si, S., & Patro, S. K. (2022). STABILITY INDICATING ASSAY OF TELMISARTAN IN TABLETS. International Journal of Pharmaceutical Sciences and Research, 13(1), 439-444.

- Ishida, T., Akabane, T., & Kobayashi, M. (2004). Involvement of the Drug Transporters P Glycoprotein and Multidrug Resistance-Associated Protein Mrp2 in Telithromycin Transport. Antimicrobial Agents and Chemotherapy, 48(6), 2051–2056.

- MilliporeSigma. (n.d.). Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts. MilliporeSigma.

-

protocols.io. (2019). In-vitro MDR1-MDCKII permeability assay. protocols.io. Retrieved from [Link]

- Chaimbault, P., et al. (2015). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers.